molecular formula C9H14N2O3 B1447746 Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate CAS No. 1493737-08-8

Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate

Cat. No. B1447746
M. Wt: 198.22 g/mol
InChI Key: ORIZOARFGLMZHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate (TBCH) is a novel heterocyclic compound with potential applications in synthetic organic chemistry and medicinal chemistry. It is a versatile intermediate that can be used in a variety of reactions to produce a variety of compounds with potential biological and therapeutic activities. TBCH is a cyclic compound containing a nitrile group, a hydroxy group, and a carboxylic acid group as its main structural elements. The compound was first synthesized in 1972 by the Japanese chemist Masao Takahashi. Since then, it has been studied extensively for its potential applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

Synthesis as a Building Block

Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate is a compound that has been explored in various synthesis processes. For example, the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, derived from cyano dihydroxyethyl aziridine, highlights its potential as a building block for amino alcohols and polyamines (Jähnisch, 1997).

Use in Medicinal Chemistry

In medicinal chemistry, derivatives of tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate have been used to synthesize novel compounds. For instance, novel cytotoxic 3'-(tert-butyl) 3'-dephenyl analogs of paclitaxel and docetaxel were synthesized from oxazolidinecarboxylic acid, a derivative of tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate (Ali et al., 1995). These compounds were evaluated for their ability to stimulate microtubule formation and cytotoxicity against melanoma cells.

Role in Antibacterial Compounds

The compound has also been incorporated into the synthesis of new antibacterial agents. For instance, a study on tert-butylphenylthiazoles with an oxadiazole linker, incorporating 3-hydroxyazetidine as a nitrogenous side chain, demonstrated activity against methicillin-resistant Staphylococcus aureus, including vancomycin-resistant strains (Kotb et al., 2019).

Synthesis of Amino Acid Derivatives

Furthermore, functionalized amino acid derivatives synthesized using tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate have shown promise in anticancer applications. A series of these derivatives were evaluated for cytotoxicity against human cancer cell lines, with some showing significant cytotoxicity in ovarian and oral cancers (Kumar et al., 2009).

Other Pharmaceutical Applications

In pharmaceutical synthesis, tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate has been utilized as an intermediate in various synthetic routes. For example, it played a key role as an intermediate in the synthesis of target mTOR-targeted PROTAC molecules (Zhang et al., 2022).

properties

IUPAC Name

tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-8(2,3)14-7(12)11-5-9(13,4-10)6-11/h13H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIZOARFGLMZHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Bavo, S Kickinger, MEK Lie, Y Xu, KS Wilhelmsen… - 2023 - researchsquare.com
… Obtained from tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate 24 (100 mg, 0.50 mmol), according to METHOD B. The residue was taken in HCl 1M, dried, and the solid was …
Number of citations: 2 www.researchsquare.com

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